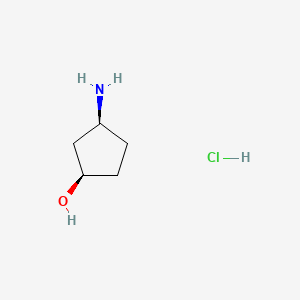

(1r,3s)-3-Aminocyclopentanol hydrochloride

Description

Stereochemical Significance of Aminocyclopentanol Scaffolds in Modern Synthetic Design

The rigid, cyclic structure of the cyclopentane (B165970) ring in aminocyclopentanol scaffolds provides a well-defined three-dimensional framework. The specific stereochemical configuration, such as the (1R,3S) arrangement, positions the amino and hydroxyl groups in a precise orientation. This defined geometry is crucial in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.

The amino and hydroxyl moieties can act as key coordinating sites for metal catalysts or as reactive centers for further functionalization. When incorporated into a ligand or a catalyst, the inherent chirality of the aminocyclopentanol backbone can effectively influence the stereochemical outcome of a chemical reaction, leading to high enantioselectivity. This ability to transfer stereochemical information makes these scaffolds highly sought after for the synthesis of complex, enantiomerically pure molecules, which is of paramount importance in medicinal chemistry and materials science. Chiral 1,2-amino alcohols, a related structural motif, are recognized as privileged scaffolds in drug discovery and as important chiral ligands in asymmetric synthesis. researchgate.net

Overview of Research Trajectories for (1R,3S)-3-Aminocyclopentanol (B48777) Hydrochloride and Related Chiral Analogues

Research involving (1R,3S)-3-Aminocyclopentanol hydrochloride has been prominently focused on its application as a key chiral building block in the synthesis of complex pharmaceutical agents. Its most notable use is as a crucial intermediate in the production of Bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection. google.comgoogle.com The precise stereochemistry of (1R,3S)-3-Aminocyclopentanol is essential for the biological activity of the final drug molecule.

The synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride itself has been a subject of significant research, with various methodologies developed to achieve high optical purity and yield. These synthetic routes often employ chiral resolution techniques or asymmetric synthesis strategies to establish the desired stereocenters.

Beyond its established role in the synthesis of Bictegravir, the research trajectory for (1R,3S)-3-Aminocyclopentanol hydrochloride and its analogues points towards their broader application in asymmetric catalysis. The inherent chirality and the presence of two distinct functional groups make these compounds ideal candidates for the development of novel chiral ligands and organocatalysts. While specific research on ligands derived directly from (1R,3S)-3-Aminocyclopentanol hydrochloride is an emerging area, the well-established utility of related chiral amines and amino alcohols in a wide range of enantioselective transformations suggests a promising future for this compound in the development of new catalytic systems. sigmaaldrich.com For instance, chiral amines are widely used as chiral bases in enantioselective deprotonation reactions and for the resolution of racemic acids. sigmaaldrich.com

Synthetic Approaches to (1R,3S)-3-Aminocyclopentanol Hydrochloride

Several synthetic routes to obtain (1R,3S)-3-Aminocyclopentanol hydrochloride with high enantiomeric purity have been reported in the scientific literature, particularly in patent documents. These methods often involve either the resolution of a racemic mixture or an asymmetric synthesis strategy starting from an achiral precursor.

One common approach involves the enzymatic resolution of a racemic intermediate. For example, a method has been described that utilizes a lipase-catalyzed optical resolution through the selective acetylation of one enantiomer. google.com Another strategy involves a hetero-Diels-Alder reaction followed by a series of transformations including reduction and deprotection steps. google.com

A different synthetic pathway employs an N-acyl hydroxylamine (B1172632) compound as a chiral source to induce asymmetry in a cycloaddition reaction with cyclopentadiene (B3395910). This method is advantageous as it can lead to the target compound with high optical purity and is suitable for large-scale production. google.com The following table summarizes some of the reported synthetic strategies.

Table 1: Selected Synthetic Routes for (1R,3S)-3-Aminocyclopentanol Hydrochloride

| Starting Materials | Key Steps | Reported Yield | Optical Purity | Reference |

|---|---|---|---|---|

| tert-butyl hydroxylamine carbonate, cyclopentadiene | Hetero-Diels-Alder reaction, enzymatic resolution, hydrogenation, deprotection | Not explicitly stated | High | google.com |

| Chiral hydroxy acid ester, hydroxylamine, cyclopentadiene | Formation of chiral N-acyl hydroxylamine, asymmetric cycloaddition, reduction, deprotection | Good | High | google.com |

| Racemic cis-3-aminocyclopentanol | Chemical resolution with a chiral acid | Not explicitly stated | High | google.com |

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic synthesis integrates enzymatic transformations with conventional chemical reactions, creating efficient and sustainable processes. beilstein-journals.org Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of green chemistry, offering high enantioselectivity and reducing the need for harsh reagents and protecting groups. mdpi.com For the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride, key biocatalytic strategies include the use of transaminases for asymmetric amination and alcohol dehydrogenases for the stereoselective reduction of ketone precursors.

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. illinois.eduresearchgate.netnih.gov This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones, a process that can theoretically achieve 100% yield and atom economy. mdpi.com

ω-Transaminases are versatile biocatalysts for producing optically pure amines, which are crucial components in 40-45% of small-molecule pharmaceuticals. mdpi.com Unlike α-transaminases, their substrate scope is not limited to α-keto acids, extending to a wide variety of linear, cyclic, and aromatic ketones. illinois.edunih.govmdpi.com The synthesis of chiral amines using ω-TAs can be achieved through two primary approaches: the kinetic resolution of a racemic amine mixture or the asymmetric synthesis from a prochiral ketone. mdpi.com

The reaction mechanism follows a ping-pong bi-bi kinetic model. mdpi.comresearchgate.net In the first step, the PLP cofactor, bound to a lysine residue in the enzyme's active site, accepts an amino group from an amine donor (like L-alanine or isopropylamine) to form a pyridoxamine phosphate (PMP) intermediate. mdpi.com In the second step, the PMP transfers the amino group to the ketone substrate, regenerating the PLP cofactor and producing the chiral amine. mdpi.com The stereoselectivity of the product is determined by the enzyme, with both (S)- and (R)-selective ω-transaminases being available, allowing for the synthesis of either enantiomer with high optical purity. mdpi.comillinois.edu

| Enzyme Source | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Conversion/Yield |

|---|---|---|---|---|---|

| Engineered (R)-selective ω-TA (ATA-117) | Pro-sitagliptin ketone | Isopropylamine | Sitagliptin | >99.95% | Increased 10-13% over chemical synthesis |

| Vibrio fluvialis JS17 (S)-specific ω-TA | Acetophenone (30 mM) | L-Alanine (300 mM) | (S)-α-methylbenzylamine | >99% | 92.1% |

| Vibrio fluvialis JS17 (S)-specific ω-TA | Benzylacetone (25 mM) | L-Alanine (300 mM) | (S)-1-methyl-3-phenylpropylamine | >99% | 90.2% |

Despite their potential, wild-type ω-transaminases often have limitations, such as a narrow substrate scope (particularly for bulky molecules), low stability, and insufficient activity. researchgate.netmdpi.com Protein engineering has become a crucial tool to overcome these challenges and develop robust biocatalysts for industrial applications. mdpi.commdpi.com Techniques like directed evolution and structure-guided rational design have been successfully used to improve enzyme properties. mdpi.commdpi.com

Rational design involves making specific mutations at the enzyme's active site to alter its properties. A common strategy to accommodate bulkier substrates is to mutate amino acid residues in the substrate-binding pocket to smaller ones, thereby expanding the active site. mdpi.com For instance, an (S)-selective ω-transaminase from Ochrobactrum anthropi (OATA) was engineered to accept substrates with bulkier side chains than its natural preference. nih.gov By creating a W58L mutation (replacing tryptophan at position 58 with leucine), the catalytic activity towards various ketones was improved by 41- to 760-fold. researchgate.net Similarly, alanine scanning mutagenesis, where specific residues are replaced by alanine, has been used to identify key positions that influence substrate binding and enantioselectivity. mdpi.com

| Original Enzyme | Mutation(s) | Target Substrate | Improved Property | Fold Improvement |

|---|---|---|---|---|

| (S)-ω-TA from Ochrobactrum anthropi (OATA) | W58L | Acetophenone | Catalytic efficiency (kcat/KM) | 340 |

| (S)-ω-TA from Ochrobactrum anthropi (OATA) | L57A | 2-Oxopentanoic acid | Activity | 48 |

| (S)-ω-TA from Burkholderia vietnamiensis | Multiple variants | Bulky β-keto esters | Activity towards bulky substrates | N/A |

A significant challenge in the industrial application of ω-transaminases is the often unfavorable reaction equilibrium, which tends to favor the ketone substrate over the amine product. nih.govnih.gov Furthermore, the reaction can be severely inhibited by both the substrates (amine donor and ketone acceptor) and the products (chiral amine and keto-acid byproduct). nih.govnih.gov For example, the ω-TA from Vibrio fluvialis JS17 is strongly inhibited by its products. nih.gov

Several strategies have been developed to overcome these limitations. One effective method is to remove one of the byproducts to shift the equilibrium towards product formation. mdpi.com When L-alanine is used as the amine donor, the byproduct is pyruvate. Pyruvate can be removed from the reaction system by incorporating a second enzyme, such as lactate dehydrogenase (LDH), which converts pyruvate to lactate. nih.gov This approach dramatically increases the reaction yield. nih.gov

Another strategy involves the use of "smart" amine donors that result in a byproduct that is inert or drives the reaction forward. The use of ortho-xylylenediamine as an amine donor, for instance, results in an isoindole byproduct that spontaneously polymerizes, effectively removing it from the equilibrium and driving the reaction to high conversion. nih.gov Additionally, researchers have identified certain enzymes, like the ω-transaminase from Ochrobactrum anthropi, that are naturally devoid of substrate and product inhibitions, making them highly suitable for processes involving high substrate concentrations. nih.gov

An alternative biocatalytic route to chiral aminocyclopentanols involves the stereoselective reduction of a prochiral ketone precursor, such as a protected 3-aminocyclopentanone. This transformation is commonly achieved using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). matthey.com

Alcohol dehydrogenases are a class of NAD(P)H-dependent enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. organic-chemistry.orgwikipedia.org These enzymes are widely used in industry for the synthesis of chiral alcohols due to their high chemo-, regio-, and enantioselectivity, often yielding products with very high enantiomeric excess. nih.govmatthey.com The reaction occurs under mild conditions in aqueous media. matthey.com

For the synthesis of (1R,3S)-3-Aminocyclopentanol, an ADH could be used to reduce a suitable precursor like N-protected 3-aminocyclopentanone. The stereochemical outcome of the reduction depends on the specific enzyme used, as different ADHs can exhibit opposite stereopreferences (either (R)- or (S)-selective). nih.gov A significant advantage of ADHs is their broad substrate tolerance, with enzymes available that can reduce a wide variety of ketones. nih.gov

A critical aspect of using ADHs on a large scale is the need for the stoichiometric consumption of the expensive nicotinamide cofactor (NADH or NADPH). organic-chemistry.org To make the process economically viable, an effective in situ cofactor regeneration system is essential. organic-chemistry.orgmdpi.com A common approach is to use a second enzyme and a sacrificial substrate. For example, formate dehydrogenase can be used to oxidize formate to carbon dioxide, regenerating NADH from NAD+. organic-chemistry.org Alternatively, a secondary alcohol like isopropanol (B130326) can be used with a second ADH to regenerate the cofactor, producing acetone as a byproduct. mdpi.com

| Enzyme/System | Typical Substrates | Key Feature | Cofactor Regeneration Method |

|---|---|---|---|

| Lactobacillus kefir ADH (LK-ADH) | Keto precursors | High enantioselectivity (99% ee) | Glucose dehydrogenase |

| Lactobacillus brevis ADH (LbADH) | Labile chloro-ketones | Robust in mixed solvents | Isopropanol/secondary ADH |

| Generic ADH Systems | Wide variety of ketones and ketoesters | Can be (R)- or (S)-selective | Formate/Formate Dehydrogenase |

Enzymatic Reduction of 3-Aminocyclopentanone Precursors

NADPH-Dependent Processes in Stereoselective Transformations

Nicotinamide adenine dinucleotide phosphate (NADPH)-dependent ketoreductases (KREDs) are powerful biocatalysts for the stereoselective reduction of prochiral ketones to chiral alcohols. nih.govnih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical reductions. In the context of aminocyclopentanol synthesis, a hypothetical retrosynthetic analysis suggests that a chiral aminocyclopentanol could be derived from the corresponding aminoketone.

The mechanism of KREDs involves the transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the substrate. nih.gov The stereochemical outcome of the reduction is dictated by the specific binding of the substrate within the enzyme's active site, which is composed of a catalytic triad (commonly serine, tyrosine, and lysine) and substrate-binding pockets. nih.gov The enzyme orients the ketone in a way that the hydride attacks from either the re or si face, leading to the formation of a specific stereoisomer of the alcohol. The resulting alkoxide is then protonated, often via a proton relay network involving active site residues and water molecules, to yield the final alcohol product. nih.gov

While direct enzymatic reduction of a 3-aminocyclopentanone precursor to (1R,3S)-3-aminocyclopentanol has not been extensively detailed in publicly available research, the principle has been demonstrated on analogous cyclopentanone (B42830) structures. For instance, mutants of Lactobacillus kefir short-chain alcohol dehydrogenase have been shown to enantioselectively reduce 3-oxacyclopentanone and 3-thiacyclopentanone. nih.gov Furthermore, the application of imine reductases (IREDs), another class of NADPH-dependent enzymes, has been pivotal in the synthesis of chiral amines through the reduction of imines. nih.gov A chemoenzymatic cascade combining an ene-reductase (ERED) and an imine reductase could potentially be envisioned for the synthesis of chiral aminocyclopentane derivatives. researchgate.net

Asymmetric Catalysis in Aminocyclopentanol Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules. For the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, asymmetric cycloaddition reactions, particularly the Diels-Alder reaction, have proven to be highly effective in establishing the two contiguous stereocenters of the cyclopentane ring.

Catalytic Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol. In the synthesis of precursors to (1R,3S)-3-aminocyclopentanol, a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso dienophile is a key strategy.

Copper complexes bearing chiral ligands are effective catalysts for enantioselective Diels-Alder reactions. A notable synthetic route to a precursor of (1R,3S)-3-aminocyclopentanol hydrochloride employs a copper-catalyzed hetero-Diels-Alder reaction. google.com In this process, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then acts as the dienophile. This oxidation and subsequent cycloaddition with cyclopentadiene are catalyzed by copper chloride in the presence of a ligand such as 2-ethyl-2-oxazoline. google.com

The copper catalyst acts as a Lewis acid, coordinating to the nitroso dienophile and lowering its LUMO energy, thereby accelerating the reaction and influencing the stereochemical outcome. The chiral environment created by the ligand guides the approach of the cyclopentadiene, leading to the preferential formation of one enantiomer of the resulting cycloadduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. google.com This bicyclic adduct serves as a key intermediate which, after a series of transformations including reduction of the N-O bond, enzymatic resolution, hydrogenation of the double bond, and deprotection steps, yields the target (1R,3S)-3-aminocyclopentanol hydrochloride. google.com

Below is a table summarizing the key reagents in the copper-catalyzed hetero-Diels-Alder step:

| Role | Compound | Typical Stoichiometry |

| Precursor to Dienophile | tert-butyl hydroxylamine carbonate | 1.0 eq. |

| Diene | Cyclopentadiene | 1.5-2.0 eq. |

| Catalyst | Copper (II) chloride | 0.1-0.2 eq. |

| Ligand | 2-ethyl-2-oxazoline | 0.1-0.2 eq. |

An alternative and innovative approach to controlling the stereochemistry of the cycloaddition involves the use of a chiral auxiliary derived from a chiral carboxylic acid and hydroxylamine (an azanol). In this methodology, an N-acyl hydroxylamine compound, formed from a chiral hydroxy acid ester and hydroxylamine, serves as the chiral source. This chiral N-acyl hydroxylamine undergoes an asymmetric cycloaddition reaction with cyclopentadiene.

The chiral moiety of the N-acyl hydroxylamine directs the facial selectivity of the cycloaddition, leading to the formation of a diastereomerically enriched bicyclic adduct. This strategy effectively transfers the chirality from the starting material to the product. A key advantage of this method is that the chiral auxiliary can often be cleaved and recovered for reuse, making the process more atom-economical. The resulting intermediate, containing the desired stereocenters, can then be converted to (1R,3S)-3-aminocyclopentanol hydrochloride through subsequent chemical transformations, such as hydrogenation and hydrolysis.

The efficiency and selectivity of the copper-catalyzed hetero-Diels-Alder reaction are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing a practical and scalable synthesis.

Catalyst Loading: The amount of copper catalyst and ligand used directly impacts the reaction rate and cost-effectiveness of the process. In a patented procedure, the catalyst loading is specified to be between 0.1 and 0.2 equivalents relative to the tert-butyl hydroxylamine carbonate. google.com This range suggests a balance between achieving a reasonable reaction rate and minimizing the amount of catalyst required. Lowering the catalyst loading is generally desirable for industrial applications to reduce costs and simplify purification.

Reaction Temperature: The reaction temperature is a critical parameter for controlling the selectivity of the Diels-Alder reaction. The aforementioned patented process specifies a reaction temperature of 20-30 °C. google.com This relatively mild condition is advantageous as it can help to minimize side reactions and decomposition of the thermally sensitive nitroso intermediate.

Solvent: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the stability of the intermediates and the stereochemical outcome of the reaction. While specific details on solvent optimization for this exact reaction are not extensively published, typical solvents for copper-catalyzed Diels-Alder reactions include dichloromethane, toluene, and tetrahydrofuran.

A summary of typical reaction conditions is provided in the table below:

| Parameter | Condition |

| Catalyst Loading | 0.1-0.2 equivalents |

| Temperature | 20-30 °C |

| Reaction Time | Varies depending on the specific step |

Asymmetric Cycloaddition Reactions

Beyond the classic Diels-Alder reaction, other types of asymmetric cycloadditions are valuable for the synthesis of chiral cyclopentane derivatives. The synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride can be achieved through a process described as an "asymmetric cycloaddition reaction". This encompasses the hetero-Diels-Alder reaction previously discussed but can also include other cycloaddition strategies.

For instance, [3+2] cycloaddition reactions are a powerful method for the construction of five-membered rings. The asymmetric [3+2] cycloaddition of azomethine ylides with alkenes, catalyzed by chiral phosphine ligands, can produce enantiomerically enriched pyrrolidine rings, which are structurally analogous to the aminocyclopentane core of the target molecule. mdpi.com While a direct application to (1R,3S)-3-aminocyclopentanol hydrochloride is not explicitly detailed, the underlying principles of stereocontrol in such reactions are highly relevant.

In the context of the patented synthesis, the term "asymmetric cycloaddition" specifically refers to the reaction of cyclopentadiene with an in-situ generated chiral dienophile, where the stereoselectivity is induced by a covalently attached chiral auxiliary derived from a chiral hydroxy acid. This approach highlights the versatility of cycloaddition reactions in establishing complex stereochemical arrays in a single step.

(Salen)Co(III)-Catalyzed Carbamate Addition to Cyclopentene Oxide (for related trans-aminocyclopentanol derivatives)

While not a direct route to the (1R,3S)-cis isomer, related trans-aminocyclopentanol derivatives can be synthesized using different catalytic methods. One such approach involves the ring-opening of cyclopentene oxide. Bifunctional (Salen)Co(III) catalysts are effective in catalyzing the coupling of epoxides like cyclopentene oxide with various nucleophiles. mdpi.com In the context of synthesizing amino alcohols, this methodology would involve the addition of a protected amine, such as a carbamate, to cyclopentene oxide. The (Salen)Co(III) complex activates the epoxide, facilitating a nucleophilic attack that results in a trans product. The stereochemistry of the resulting aminocyclopentanol is dictated by the catalyst and the ring-opening mechanism.

Conventional Chemical Reduction Strategies for Stereocontrol

Conventional chemical reduction of cyclopentanone derivatives represents an alternative pathway to aminocyclopentanols. However, controlling the stereochemical outcome is a significant challenge.

The reduction of a ketone functional group on a cyclopentane ring is a common method for introducing a hydroxyl group. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation. scielo.br When reducing a substituted cyclopentanone, the hydride can attack from either face of the planar carbonyl group, potentially leading to a mixture of stereoisomers. The stereoselectivity of the reduction can be influenced by the existing substituents on the ring, which can sterically hinder one face, or by the use of additives. scielo.brorgsyn.org For instance, the addition of cerium(III) chloride (CeCl₃) with NaBH₄ can alter the stereochemical course of the reduction of certain cyclopentanones, in some cases reversing the ratio of the resulting alcohol isomers. scielo.br

Achieving high stereoselectivity in non-enzymatic reductions of cyclopentanone precursors to obtain a single desired isomer like (1R,3S)-3-aminocyclopentanol is challenging. google.com The relatively planar conformation of the five-membered ring often provides a poor platform for stereochemical differentiation by chemical reagents. scielo.br This leads to the formation of mixtures of diastereomers, which then require difficult separation processes. The challenges associated with chemical stereocontrol are highlighted by the frequent use of enzymatic or chemical resolution steps in synthetic routes. google.comgoogle.com For example, lipases are sometimes used to selectively acylate one enantiomer of a racemic alcohol mixture, allowing for the separation of the desired chiral intermediate. google.com These biocatalytic methods are often employed because they offer a level of stereoselectivity that is difficult to achieve with conventional chemical reducing agents. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284248-73-2 | |

| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 1r,3s 3 Aminocyclopentanol Hydrochloride

Oxidation Reactions of the Hydroxyl Moiety

The secondary alcohol in (1R,3S)-3-aminocyclopentanol (B48777) hydrochloride can be oxidized to the corresponding ketone, a cyclopentanone (B42830) derivative. The challenge in this transformation often lies in achieving selectivity for the alcohol oxidation without affecting the amine functionality.

Formation of Cyclopentanone Derivatives

The oxidation of the hydroxyl group in (1R,3S)-3-aminocyclopentanol results in the formation of (1R)-3-aminocyclopentanone. This ketone is a crucial intermediate in various synthetic pathways. The general transformation is depicted below:

Scheme 1: Oxidation of (1R,3S)-3-Aminocyclopentanol to (1R)-3-Aminocyclopentanone

Nucleophilic Substitution Reactions at the Amino Center

Introduction of Diverse Functional Groups

The amino and hydroxyl groups of (1R,3S)-3-aminocyclopentanol serve as convenient handles for the introduction of various functionalities. The amino group, being a nucleophile, readily participates in reactions such as alkylation, arylation, and acylation. The hydroxyl group can undergo oxidation to a ketone or be converted into a better leaving group for subsequent substitution reactions.

Protecting group chemistry is often employed to achieve selective functionalization. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl moiety. Subsequent deprotection under acidic conditions regenerates the amine. A common synthetic route to (1R,3S)-3-Aminocyclopentanol hydrochloride involves the deprotection of a Boc-protected precursor using hydrogen chloride in a solvent like 1,4-dioxane, often achieving high yields of around 95%. chemicalbook.com

The introduction of various substituents can significantly alter the physicochemical properties of the resulting derivatives. For example, incorporating a hydroxymethyl group can increase hydrophilicity and hydrogen-bonding capacity, potentially improving solubility. Conversely, the addition of a phenyl group can enhance lipophilicity and membrane permeability.

| Precursor | Reagent/Catalyst | Reaction Type | Product Functional Group | Reference |

| tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | Hydrogen chloride/1,4-dioxane | Deprotection | Primary amine hydrochloride | chemicalbook.com |

| (1R,3S)-3-Aminocyclopentanol | Alkyl halide | N-Alkylation | Secondary/Tertiary amine | |

| (1R,3S)-3-Aminocyclopentanol | Acyl chloride/Anhydride | N-Acylation | Amide | |

| (1R,3S)-3-Aminocyclopentanol | Aryl halide/Palladium catalyst | N-Arylation | Arylamine | |

| (1R,3S)-3-Aminocyclopentanol | Oxidizing agent (e.g., PCC, Swern) | Oxidation | Ketone |

Stereochemical Implications of Substitution Pathways

The stereochemistry of (1R,3S)-3-aminocyclopentanol is crucial for its application, particularly in the synthesis of stereospecific drugs. Therefore, understanding the stereochemical outcome of substitution reactions at its chiral centers (C1 and C3) is of paramount importance.

Nucleophilic substitution reactions can proceed through various mechanisms, such as SN1 and SN2, each with distinct stereochemical consequences. An SN2 reaction typically occurs with an inversion of configuration at the stereocenter, while an SN1 reaction, proceeding through a planar carbocation intermediate, can lead to a mixture of stereoisomers (racemization).

In the context of cyclic systems like (1R,3S)-3-aminocyclopentanol, the stereochemical outcome can be influenced by factors such as the nature of the leaving group, the nucleophile, and the solvent, as well as the potential for neighboring group participation. For instance, stereospecific nucleophilic substitution at tertiary alcohols can be achieved with complete inversion of configuration under certain conditions, such as the Mitsunobu reaction or by using specific activating agents. nih.gov While detailed studies on the stereochemical pathways of substitution reactions directly on (1R,3S)-3-aminocyclopentanol hydrochloride are not extensively reported in the available literature, the principles of stereoselective synthesis are central to its preparation. The synthesis of this compound often involves stereocontrolled steps, such as asymmetric cycloaddition reactions, to establish the desired (1R,3S) configuration with high optical purity. google.com

Derivatization Strategies for Enhanced Biological Activity

The modification of (1R,3S)-3-aminocyclopentanol hydrochloride is a key strategy for enhancing its biological activity and developing new therapeutic agents. Its role as a crucial intermediate in the synthesis of the anti-HIV drug Bictegravir underscores the pharmacological potential of its derivatives. google.com

Amidation and Acylation Reactions

Amidation and acylation of the amino group are common derivatization strategies. These reactions introduce an amide linkage, which is a prevalent functional group in many biologically active molecules, including peptides and pharmaceuticals. The reaction is typically carried out by treating (1R,3S)-3-aminocyclopentanol with an acyl chloride or a carboxylic anhydride.

Chemoselective O-acylation of the hydroxyl group can also be achieved, often under acidic conditions where the amino group is protonated and thus non-nucleophilic. nih.gov This allows for the synthesis of ester derivatives with a wide range of acyl groups. The resulting amides and esters can exhibit a spectrum of biological activities, and this derivatization is a common approach in medicinal chemistry to explore structure-activity relationships. For example, N-acyl-α-amino ketones and 1,3-oxazole derivatives synthesized from amino acids have shown antimicrobial and antibiofilm activities. nih.gov

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Biological Relevance | Reference |

| N-Acylation | Acyl chlorides, Carboxylic anhydrides | Amide | Enzyme inhibition, Receptor binding | nih.gov |

| O-Acylation | Acyl chlorides (under acidic conditions) | Ester | Prodrugs, Modified solubility | nih.gov |

Ring Modifications and Substituent Introduction

While derivatization of the amino and hydroxyl groups is the most common approach, modifications to the cyclopentane (B165970) ring itself represent another avenue for creating novel analogs. This can involve the introduction of substituents directly onto the carbon framework of the ring. Such modifications can significantly impact the conformational properties of the molecule and its interaction with biological targets.

The synthesis of aminocyclitols with varied ring structures and substituents is an active area of research. nih.gov For instance, the synthesis of aminocyclooctanetriols has been achieved from cis,cis-1,3-cyclooctadiene, demonstrating the feasibility of constructing larger ring systems with amino and hydroxyl functionalities. nih.gov While specific examples of ring expansion or contraction starting from (1R,3S)-3-aminocyclopentanol are not readily found in the literature, the principles of such transformations in related cyclic systems suggest potential synthetic routes.

The introduction of substituents onto the cyclopentane ring would likely require a multi-step synthetic sequence, potentially starting from a different cyclopentane precursor. The goal of such modifications would be to explore new regions of chemical space and to fine-tune the biological activity of the resulting compounds.

Advanced Characterization and Stereochemical Analysis Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical identity and stereochemistry of (1R,3S)-3-Aminocyclopentanol (B48777) hydrochloride. These techniques probe the molecular structure at a fundamental level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise connectivity and stereochemical arrangement of atoms within a molecule. jeol.com For (1R,3S)-3-Aminocyclopentanol hydrochloride, both ¹H and ¹³C NMR are utilized to distinguish it from its other stereoisomers. wordpress.com

In ¹H NMR, the chemical shifts and coupling constants of the cyclopentyl ring protons are highly sensitive to their relative orientation. In the (1R,3S) or cis isomer, the protons on the carbons bearing the amino and hydroxyl groups (C1 and C3) exhibit specific splitting patterns and chemical shifts that differ from the trans isomers. The differentiation is often aided by two-dimensional NMR experiments like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks, and NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about through-space proximity of protons, helping to confirm the cis relationship between the amino and hydroxyl groups. wordpress.comnih.gov The use of chiral derivatizing agents, such as Mosher's acid, can also be employed to create diastereomeric derivatives, which will exhibit distinct signals in the NMR spectrum for each enantiomer, allowing for their quantification. jeol.comwikipedia.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. multiscreensite.com The chemical shifts of the carbon atoms in the cyclopentane (B165970) ring are influenced by the stereochemistry of the substituents. Diastereomers, such as the cis and trans isomers of 3-aminocyclopentanol, will display different sets of carbon signals.

Table 1: Representative NMR Data for Aminocyclopentanol Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~4.33 | m | - | CH-OH |

| ¹H | ~3.5 | m | - | CH-NH2 |

| ¹H | 1.74–2.16 | m | - | Cyclopentane CH2 |

| ¹³C | ~75 | s | - | C-OH |

| ¹³C | ~55 | s | - | C-NH2 |

| ¹³C | ~30-40 | s | - | Cyclopentane CH2 |

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is illustrative and based on typical values for similar structures.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of (1R,3S)-3-Aminocyclopentanol hydrochloride. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₅H₁₂ClNO. nih.gov The monoisotopic mass of the molecule is a key parameter determined. nih.gov

When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for assessing the purity of the compound. nih.govrsc.org This hyphenated technique allows for the separation of the main compound from any impurities, which can then be individually identified by their mass spectra. This is crucial for ensuring that the sample is free from starting materials, by-products, or other stereoisomers.

Table 2: Key Mass Spectrometry Data for (1R,3S)-3-Aminocyclopentanol Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO | nih.gov |

| Molecular Weight | 137.61 g/mol | nih.gov |

| Exact Mass | 137.0607417 Da | nih.gov |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. frontiersin.orgnih.gov For (1R,3S)-3-Aminocyclopentanol hydrochloride, these methods are used to confirm the presence of the key hydroxyl (-OH) and amino (-NH₃⁺) groups.

In the IR spectrum, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the protonated amine group (ammonium) are observed in a similar region, often overlapping with the O-H stretch. The C-N and C-O stretching vibrations can be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being less sensitive to water, can sometimes provide clearer information in the O-H stretching region. frontiersin.org The specific frequencies and shapes of these vibrational bands can be subtly influenced by the stereochemistry of the molecule due to differences in intra- and intermolecular hydrogen bonding in the crystal lattice. americanpharmaceuticalreview.com

Table 3: Typical Vibrational Frequencies for (1R,3S)-3-Aminocyclopentanol Hydrochloride

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H (in NH₃⁺) | Stretching | 3000 - 3300 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1250 |

| C-O | Stretching | 1050 - 1150 |

Note: These are general ranges and the exact positions can vary. researchgate.net

Chromatographic Methods for Enantiomeric Purity Determination

While spectroscopic methods confirm the structure, chromatographic techniques are indispensable for determining the enantiomeric purity of (1R,3S)-3-Aminocyclopentanol hydrochloride, ensuring that it is not contaminated with its enantiomer, (1S,3R)-3-Aminocyclopentanol hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. scas.co.jp

For the analysis of aminocyclopentanol enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. yakhak.org The detection is usually carried out using a UV detector. In some cases, derivatization of the amino group with a chromophoric or fluorophoric tag can enhance detection sensitivity. yakhak.org The enantiomeric excess (e.e.) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Illustrative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength |

| Temperature | Ambient |

Note: Specific conditions need to be optimized for each application. yakhak.org

Gas Chromatography (GC) on Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. azom.comgcms.cz Since (1R,3S)-3-Aminocyclopentanol hydrochloride is a salt and not sufficiently volatile for GC analysis, it must first be derivatized. sigmaaldrich.com

Common derivatization strategies involve converting the amino and hydroxyl groups into less polar and more volatile functionalities, for instance, by acylation or silylation. sigmaaldrich.com The resulting diastereomeric derivatives can then be separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are frequently employed for this purpose. nih.govresearchgate.net The separation is based on the differential interaction of the enantiomeric derivatives with the chiral environment of the stationary phase. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection and quantification.

Table 5: Illustrative Chiral GC Method Parameters

| Parameter | Description |

|---|---|

| Derivatization | Required to increase volatility (e.g., acylation) |

| Column | Chiral Stationary Phase (e.g., cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped temperature gradient |

| Detector | FID or MS |

Note: The derivatization step and GC conditions must be carefully developed and validated.

Optical Rotation and Circular Dichroism for Chiral Characterization

Optical rotation and circular dichroism are powerful, non-destructive techniques that provide information on the chiral nature of a molecule. These methods rely on the differential interaction of chiral compounds with plane-polarized and circularly polarized light, respectively.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. wikipedia.org This property is an inherent characteristic of a chiral molecule and is directly proportional to the concentration of the sample and the path length of the light through it. masterorganicchemistry.com The specific rotation, [α], is a standardized measure of this rotation and is a key parameter for characterizing a chiral substance.

The specific rotation of a chiral compound is determined using a polarimeter and is calculated using the following equation:

[α]λT = α / (l * c)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm)

α is the observed rotation in degrees

l is the path length in decimeters

c is the concentration in g/mL

For a given chiral molecule, its enantiomer will rotate the plane of polarized light by an equal magnitude but in the opposite direction. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero. libretexts.org Therefore, measuring the optical rotation is a fundamental method for assessing the enantiomeric purity of a sample of (1r,3s)-3-Aminocyclopentanol hydrochloride.

Interactive Data Table: Illustrative Optical Rotation Data

| Parameter | Value |

| Compound | (1r,3s)-3-Aminocyclopentanol hydrochloride |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Methanol |

| Temperature (T) | 20°C |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Path Length (l) | 1.0 dm |

| Observed Rotation (α) | -15.2° |

| Calculated Specific Rotation [α] | -15.2° |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is another chiroptical technique that provides more detailed structural information than polarimetry. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength.

The shape, sign, and intensity of the peaks in a CD spectrum are highly sensitive to the stereochemistry of the molecule, including the absolute configuration of its chiral centers and its conformational preferences in solution. For (1r,3s)-3-Aminocyclopentanol hydrochloride, the amino and hydroxyl groups are the primary chromophores that would be expected to give rise to CD signals in the far-UV region.

The analysis of the CD spectrum can be complex and often involves a comparison with the spectra of structurally related compounds of known absolute configuration or with spectra predicted by theoretical calculations. While specific CD spectral data for (1r,3s)-3-Aminocyclopentanol hydrochloride is not available in the reviewed literature, the following table provides an illustrative representation of expected CD data for a chiral aminocyclopentanol derivative.

Interactive Data Table: Illustrative Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 240 | 0 |

| 230 | +50 |

| 220 | +150 |

| 210 | +80 |

| 200 | 0 |

| 190 | -200 |

Single Crystal X-ray Diffraction for Absolute Configuration Assignment

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. creative-biostructure.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. creative-biostructure.com

The diffraction pattern is a unique fingerprint of the crystal's internal structure, and from it, the precise positions of all atoms in the crystal lattice can be determined. This allows for the unambiguous assignment of the R or S configuration to each chiral center in the molecule. libretexts.org

For (1r,3s)-3-Aminocyclopentanol hydrochloride, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is grown, it is mounted on a diffractometer and cooled to a low temperature to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the intensities and positions of the diffracted X-ray beams are measured.

This data is then used to solve the crystal structure, a process that involves determining the unit cell dimensions, the space group, and the atomic coordinates. To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion is utilized. This is typically achieved by using an X-ray source with a wavelength that is close to an absorption edge of one of the heavier atoms in the structure (in this case, the chlorine atom of the hydrochloride would be suitable). The differences in the intensities of certain pairs of reflections, known as Bijvoet pairs, allow for the definitive assignment of the absolute stereochemistry.

While a crystal structure for (1r,3s)-3-Aminocyclopentanol hydrochloride has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed literature, the table below provides an example of the type of crystallographic data that would be obtained from such an analysis.

Interactive Data Table: Illustrative Single Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

| Compound | (1r,3s)-3-Aminocyclopentanol hydrochloride |

| Chemical Formula | C₅H₁₂ClNO |

| Formula Weight | 137.61 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.89 Å, b = 8.12 Å, c = 14.56 Å |

| Volume | 696.5 ų |

| Z | 4 |

| Density (calculated) | 1.312 g/cm³ |

| Flack Parameter | 0.02(3) |

The Flack parameter is a critical value in the determination of absolute configuration; a value close to zero for a known chirality indicates that the correct absolute configuration has been assigned.

Applications in Medicinal Chemistry and Drug Discovery Research

(1R,3S)-3-Aminocyclopentanol (B48777) Hydrochloride as a Chiral Building Block

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. The specific spatial arrangement of atoms in a molecule can dictate its biological function. (1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block, meaning it is a molecule with a defined stereochemistry used as a starting point or key component in the construction of larger, more complex molecules. bldpharm.com

As a synthetic intermediate, (1R,3S)-3-Aminocyclopentanol hydrochloride is instrumental in the assembly of intricate organic structures. caymanchem.commedchemexpress.com Its cyclopentane (B165970) ring provides a rigid scaffold, while the amino and hydroxyl groups offer reactive sites for further chemical modifications. This allows chemists to build upon its structure to create novel compounds with potential therapeutic value. The defined stereochemistry of this building block ensures that the subsequent, more complex molecules are also produced with the correct spatial orientation.

Many modern drugs are enantiomerically pure, meaning they consist of only one of two possible mirror-image forms. This is because often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The use of compounds like (1R,3S)-3-Aminocyclopentanol hydrochloride, which has high stereochemical purity, is crucial for enantioselective drug development. It allows for the direct synthesis of the desired enantiomer of a drug, bypassing the need for costly and complex separation of stereoisomers later in the process. google.com

Role as a Key Intermediate in Antiviral Drug Synthesis

The significance of (1R,3S)-3-Aminocyclopentanol hydrochloride is perhaps best exemplified by its role in the production of antiviral medications.

(1R,3S)-3-Aminocyclopentanol hydrochloride is a key chiral intermediate in the synthesis of Bictegravir. google.com Bictegravir is a potent antiretroviral drug used for the treatment of HIV-1 infection. nih.gov It is a core component of fixed-dose combination therapies, where it is co-formulated with other antiviral agents like emtricitabine (B123318) and tenofovir (B777) alafenamide. nih.govnih.gov The availability of this specific intermediate is critical for the manufacturing of these life-saving HIV treatments. google.comutanpharma.com

The therapeutic efficacy of Bictegravir is intrinsically linked to its precise three-dimensional structure, which is established during its synthesis from intermediates like (1R,3S)-3-Aminocyclopentanol hydrochloride. The specific (1R,3S) configuration of the aminocyclopentanol fragment is essential for the final drug molecule to bind effectively to its target, the HIV integrase enzyme. This precise fit is what allows Bictegravir to inhibit viral replication. The critical role of stereochemistry in achieving this efficacy underscores the importance of using enantiomerically pure building blocks in its synthesis.

Development of Enzyme Modulators and Receptor Ligands

Beyond its role in antiviral synthesis, the structural motifs of (1R,3S)-3-Aminocyclopentanol hydrochloride make it a valuable scaffold for developing other types of therapeutic agents. The presence of both amino and hydroxyl functional groups allows molecules derived from it to form specific interactions, such as hydrogen bonds, with biological targets. This makes it a useful starting point for designing enzyme modulators and receptor ligands. Research has explored its potential in creating compounds that can inhibit or activate specific enzymes or bind to cellular receptors, thereby influencing biological pathways involved in various diseases.

Investigation of Enzyme Inhibition and Protein Interactions

The distinct spatial arrangement of the amino and hydroxyl groups on the cyclopentane ring of (1r,3s)-3-Aminocyclopentanol allows for specific interactions with biological macromolecules, such as enzymes and receptors. This has been exploited in the development of potent and selective inhibitors for various therapeutic targets.

Glutathione Peroxidase 4 (GPx4) is a key enzyme involved in the regulation of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. patsnap.com Inhibition of GPx4 has been identified as a promising therapeutic strategy for inducing cancer cell death, particularly in aggressive and drug-resistant tumors. nih.gov

The aminocyclopentanol scaffold is a core structural feature of certain known GPx4 inhibitors. For instance, the potent ferroptosis inducer RSL3 contains a chloroacetamide moiety attached to an aminocyclopentanol-derived core. medchemexpress.cominvivogen.com While the direct synthesis of RSL3 from (1r,3s)-3-Aminocyclopentanol hydrochloride is not explicitly detailed in readily available literature, the structural similarity highlights the importance of the aminocyclopentanol fragment for interaction with GPx4. The development of analogs, such as compound 25 , by optimizing the structure of RSL3 has led to even more potent GPx4 inhibitory action, underscoring the ongoing exploration of this chemical space. researchgate.net These inhibitors function by inactivating GPx4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. nih.govnih.gov

Data on the inhibitory activity of RSL3, a compound with a core structure related to aminocyclopentanol, against colorectal cancer cell lines is presented below.

| Cell Line | IC50 of RSL3 (24h) |

| HCT116 | 4.084 µM |

| LoVo | 2.75 µM |

| HT29 | 12.38 µM |

| Data sourced from a study on RSL3's effect on colorectal cancer cells. nih.gov |

The aminocyclopentanol moiety is a key component in the design of ligands for adenosine (B11128) receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. nih.govnih.gov Specifically, the N6-cyclopentyladenosine (CPA) scaffold has been extensively studied for its agonist activity at the A1 adenosine receptor (A1R). nih.gov

Researchers have synthesized and evaluated a series of benzyloxy and phenoxy derivatives of CPA, demonstrating that modifications to the cyclopentyl ring can significantly enhance potency and selectivity for the A1R. nih.gov For example, the introduction of a halogen at the meta position of a benzyloxy or phenoxycyclopentyl substituent on adenosine has been shown to confer high affinity for the A1R. nih.gov These findings highlight how the (1r,3s)-3-aminocyclopentanol scaffold can be functionalized to create highly selective and potent modulators of adenosine receptors.

The following table summarizes the in vivo effects of N6-cyclopentyladenosine (CPA) and its 8-alkylamino-substituted analogs on heart rate (HR) in rats, demonstrating the impact of structural modifications on biological activity.

| Compound | In vivo EC50,u for HR reduction (nM) | Maximum Effect (Emax) |

| CPA | - | CPA > 8MCPA > 8ECPA = 8PCPA > 8BCPA > 8CPCPA |

| 8MCPA | 366 | Partial Agonist |

| 8ECPA | 210 | Partial Agonist |

| 8PCPA | 170 | Partial Agonist |

| 8BCPA | 175 | Nearly Inactive |

| 8CPCPA | - | Nearly Inactive |

| Data adapted from a study on 8-alkylamino-substituted analogs of N6-cyclopentyladenosine. nih.gov |

Beyond traditional structure-activity relationships (SAR), the study of structure-kinetic relationships (SKR) is gaining importance in drug discovery. SKR investigates how a ligand's chemical structure influences its binding and unbinding rates (kon and koff) to its target receptor, which can be a better predictor of in vivo efficacy than binding affinity alone.

The cyclopentylamine (B150401) scaffold, derivable from (1r,3s)-3-aminocyclopentanol, has been utilized in SKR studies. For instance, kinetic studies on a series of novel adenosine- and NECA-based derivatives with modified cyclopentyl groups were performed to dissect their binding properties to the A1 adenosine receptor. nih.gov These studies help in understanding how structural modifications on the cyclopentyl ring impact the residence time of the ligand on the receptor, providing valuable insights for the design of drugs with optimized pharmacokinetic and pharmacodynamic profiles. nih.gov

Scaffold for Kinase Inhibitor Development

Kinases are a critical class of enzymes that are often dysregulated in diseases like cancer, making them important targets for therapeutic intervention. The rigid and stereochemically defined nature of the (1r,3s)-3-aminocyclopentanol scaffold makes it an excellent starting point for the development of potent and selective kinase inhibitors.

The introduction of fluorine into drug candidates can significantly improve their metabolic stability, binding affinity, and pharmacokinetic properties. While direct examples of fluorinated cyclopentylamines derived from (1r,3s)-3-aminocyclopentanol for kinase inhibition are not extensively documented in readily available literature, the synthesis of fluorinated analogs of bioactive molecules is a common strategy in medicinal chemistry. For example, methods for the synthesis of fluorinated analogs of 5-aminolevulinic acid have been reported, demonstrating the feasibility of introducing fluorine into similar amino-functionalized cyclic structures. nih.gov The development of fluorinated quinazoline-based inhibitors of tropomyosin receptor kinase (Trk) further highlights the interest in fluorinated scaffolds for kinase inhibition. drugbank.com These examples suggest a strong potential for the development of novel fluorinated kinase inhibitors based on the (1r,3s)-3-aminocyclopentanol backbone.

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and has emerged as a critical therapeutic target in MYC-dependent cancers, where the MYC oncogene is a primary driver of tumor growth. unc.edunih.gov Inhibition of CDK9 has been shown to downregulate MYC and induce apoptosis in cancer cells. unc.edu

The aminocyclopentanol scaffold has been successfully incorporated into potent and selective CDK9 inhibitors. A notable example is the clinical candidate KB-0742, which features an amino-cyclopentane ring. The synthesis of its stereoisomers involved starting materials such as N-Boc-diamino-cyclopentane, which can be derived from aminocyclopentanol precursors. Another study identified a potent CDK9 inhibitor with a novel scaffold that also causes loss of MYC protein, further validating the therapeutic strategy of targeting CDK9 in MYC-driven cancers. unc.edunih.gov

The following table presents data on the inhibitory activity of a CDK9 inhibitor, AZ5576, on various diffuse large B-cell lymphoma (DLBCL) cell lines with varying levels of MYC expression.

| DLBCL Cell Line | MYC Expression | Sensitivity to AZ5576 |

| U-2932 | High | High |

| VAL | High | High |

| OCI-LY3 | Low | Low |

| SU-DHL10 | Low | Low |

| Information compiled from studies on CDK9 inhibition in MYC-expressing lymphomas. unc.edu |

Structure-Activity Relationship (SAR) Studies on Cyclopentane Ring Modifications

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates how a molecule's structure correlates with its biological activity. For compounds built upon a cyclopentane scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The cyclopentane ring, while common in nature, is noted for its flexibility, existing in various "envelope" and "half-chair" conformations. rsc.org Modifying this ring is a key strategy in drug design. researchgate.net

Key SAR strategies involving the cyclopentane ring include:

Conformational Restriction: Because of its flexibility, a drug with a simple cyclopentane ring can adopt multiple shapes, not all of which may be optimal for binding to a biological target. A key SAR strategy is to rigidify the scaffold to lock it into a more biologically active conformation. This can improve binding affinity and selectivity. rsc.org For instance, replacing a flexible 1,3-disubstituted cyclopentane with a more rigid bicyclic structure, such as a bicyclo[2.1.1]hexane, allows researchers to determine which specific spatial arrangement of substituents is most effective. rsc.org

Bioisosteric Replacement: In SAR studies, the cyclopentane ring itself can be used as a bioisostere—a substitute for other chemical groups, most notably a phenyl ring. Replacing an aromatic ring with a saturated carbocycle like cyclopentane can significantly improve a drug candidate's properties by increasing its three-dimensionality (Fsp³), enhancing solubility, and improving metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

Substitution Analysis: The placement, type, and stereochemistry of substituents on the cyclopentane ring are critical variables. The amino and hydroxyl groups of (1r,3s)-3-aminocyclopentanol, for example, provide specific vectors for interaction with target proteins. SAR studies would involve synthesizing analogs where these groups are moved to different positions on the ring, their stereochemistry is inverted (e.g., cis vs. trans), or they are replaced with other functional groups to probe the binding pocket of a target enzyme or receptor.

| SAR Modification Strategy | Rationale | Potential Outcome | Example Principle |

|---|---|---|---|

| Conformational Restriction | To reduce flexibility and lock the molecule in a bioactive conformation. rsc.org | Increased potency, improved selectivity, better metabolic stability. rsc.org | Replacing a flexible cyclopentane with a rigid bicyclic analog to favor a specific substituent orientation. rsc.org |

| Bioisosteric Replacement | To improve physicochemical properties while maintaining biological activity. | Enhanced solubility, reduced metabolism, improved oral bioavailability. | Substituting a metabolically vulnerable phenyl ring with a stable cyclopentane ring. |

| Stereochemical Inversion | To explore the 3D space of the target's binding site. | Identify optimal stereochemistry for binding; can turn an agonist into an antagonist. | Synthesizing both cis and trans isomers to see which fits better in a receptor. |

| Functional Group Modification | To alter binding interactions (e.g., hydrogen bonding, ionic) and properties like pKa. | Enhanced target affinity, reduced off-target effects, improved pharmacokinetic profile. | Replacing a hydroxyl group with a methoxy (B1213986) group to remove a hydrogen bond donor and increase lipophilicity. |

Cyclopentanol (B49286) Derivatives in Therapeutic Agent Design

The cyclopentane framework is a privileged scaffold that appears in numerous successful drug candidates. researchgate.net Derivatives of aminocyclopentanol are explored in a variety of therapeutic areas due to their ability to serve as a core structure for generating diverse and complex molecules.

Potential in Rheumatoid Arthritis and Psoriasis Treatment (e.g., 6-aminopyridine-3-thiazole preparation)

Rheumatoid arthritis (RA) and psoriasis are chronic inflammatory autoimmune diseases. Modern treatments often involve orally available small-molecule drugs that target specific intracellular signaling pathways. nih.govhealthcentral.com Two important classes of such drugs are Janus kinase (JAK) inhibitors (e.g., Tofacitinib, Baricitinib) for RA and phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast) for psoriasis. nih.govmdpi.comhealthline.commdpi.com

The development of these targeted therapies often relies on heterocyclic scaffolds, among which the 2-aminothiazole (B372263) ring is a prominent structure known for its diverse biological activities, including anti-inflammatory effects. nih.gov The classical and widely used method for synthesizing thiazoles is the Hantzsch reaction, which typically involves the condensation of an α-haloketone with a thioamide or thiourea. rsc.orgresearchgate.nettandfonline.com

While a direct, single-step synthesis of a complex drug like a 6-aminopyridine-3-thiazole derivative from (1r,3s)-3-aminocyclopentanol hydrochloride is not typical, the value of the aminocyclopentanol lies in its role as a chiral building block. Its functional groups (amine and alcohol) can be readily modified through multiple synthetic steps to create more complex intermediates, such as a custom α-haloketone or thioamide, which can then be used in a subsequent Hantzsch cyclization. The defined stereochemistry of the cyclopentane ring helps control the three-dimensional structure of the final molecule, which is critical for precise interaction with enzyme targets like JAK or PDE4.

Exploration in Addressing Unmet Clinical Needs (e.g., Glaucoma, Type 2 Diabetes Mellitus, Pain, Epilepsy)

Derivatives built from a cyclopentane or cyclopentanol core are being investigated for a range of diseases where new therapeutic options are needed.

Glaucoma: The treatment of glaucoma, a leading cause of irreversible blindness, was revolutionized by the development of prostaglandin (B15479496) analogues. nih.govpharmacytimes.com These drugs are the first-line therapy for lowering intraocular pressure (IOP). frontiersin.org Structurally, all prostaglandin analogues are derivatives of a long-chain fatty acid containing a substituted cyclopentane ring. nih.gov The cyclopentane core is essential for their biological activity, which involves increasing the uveoscleral outflow of aqueous humor from the eye. nih.gov

| Prostaglandin Analogue | Core Structure | Therapeutic Use |

|---|---|---|

| Latanoprost | Cyclopentane-based | First-line treatment for reducing IOP in open-angle glaucoma. nih.gov |

| Travoprost | Cyclopentane-based | Reduces IOP in patients with open-angle glaucoma or ocular hypertension. jrmds.in |

| Bimatoprost | Cyclopentane-based | Effectively lowers IOP; considered one of the most effective PGAs. frontiersin.org |

| Tafluprost | Cyclopentane-based | A PGA used for reducing elevated IOP, available in preservative-free formulations. pharmacytimes.com |

Type 2 Diabetes Mellitus: The search for novel antidiabetic drugs is ongoing. mdpi.comnih.gov Research has shown that some cyclic alcohol derivatives possess antidiabetic properties. For instance, a combination of the triterpene alcohols cycloartenol (B190886) and 24-methylenecycloartanol, isolated from Ficus krishnae, demonstrated significant antidiabetes activity in animal models. nih.gov These compounds were found to protect pancreatic beta cells from glucose toxicity and enhance insulin (B600854) release, suggesting that cyclic alcohol scaffolds are promising candidates for the development of new antidiabetic agents. nih.gov

Pain: Chronic neuropathic pain is a significant unmet clinical need, as current treatments often have limited efficacy. physio-pedia.comnih.gov A key class of first-line medications for neuropathic pain are the gabapentinoids, which include gabapentin (B195806) and pregabalin (B1679071). nih.govnih.gov Gabapentin is a derivative of cyclohexyl, while pregabalin is an isobutyl derivative of gamma-aminobutyric acid. The established efficacy of these cyclic amino acid analogues provides a strong rationale for exploring other conformationally constrained scaffolds, such as cyclopentane derivatives, for novel analgesic agents.

Epilepsy: Research has demonstrated that amino acid analogues containing a five-membered ring structure can possess anticonvulsant properties. nih.gov Specifically, 1-aminocyclopentane carboxylic acid was found to protect against seizures in the maximal electroshock test, a standard preclinical model for epilepsy. nih.gov Further studies have shown that simple alkyl-substituted cyclopentanones can also act as anticonvulsants, likely by interacting with the picrotoxin (B1677862) receptor in the brain. nih.gov These findings indicate that the cyclopentane scaffold is a viable starting point for the design of new anticonvulsant agents.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in understanding the potential biological targets of (1r,3s)-3-Aminocyclopentanol (B48777) derivatives. In these simulations, the compound is treated as a flexible ligand, and its various conformations are docked into the binding pocket of a target protein. The process involves scoring functions that estimate the binding affinity, helping to identify the most stable binding poses.

Key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the aminocyclopentanol core and amino acid residues (e.g., serine, arginine) in a receptor's active site, are often identified through these simulations. Current time information in Edmonton, CA. For example, docking studies on various amino-containing compounds have successfully predicted binding modes and energies, which correlate with experimentally observed biological activity. nih.govub.ac.id These studies typically analyze factors like binding energy, hydrogen bond formation, and hydrophobic interactions to rationalize the ligand's efficacy.

Table 1: Key Parameters Analyzed in Ligand-Receptor Docking Studies

| Parameter | Description | Relevance to (1r,3s)-3-Aminocyclopentanol |

| Binding Energy (kcal/mol) | The estimated free energy change upon ligand binding. More negative values indicate stronger binding. | Predicts the affinity of the compound for a specific biological target. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom (O, N). | The amino (-NH2) and hydroxyl (-OH) groups are primary sites for H-bond formation, anchoring the ligand in the receptor pocket. |

| Hydrophobic Interactions | Interactions between the nonpolar cyclopentane (B165970) ring and nonpolar residues of the receptor. | Contribute to the overall stability of the ligand-receptor complex. |

| RMSD (Å) | Root-Mean-Square Deviation between the docked pose and a known reference (e.g., co-crystallized ligand). | Validates the accuracy of the docking protocol; lower values indicate a better prediction. unair.ac.id |

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary conformations: the envelope and the twist. The substituents on the ring, in this case, the amino and hydroxyl groups, significantly influence the conformational preference and the energy barrier between different puckered states.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the (1r,3s)-3-Aminocyclopentanol scaffold. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility and preferred shapes in different environments (e.g., in aqueous solution). Understanding the conformational behavior is critical, as only specific conformations may be suitable for binding to a biological target. The analysis helps identify low-energy conformers that are likely to be biologically relevant. For flexible molecules, considering a robust conformational search is essential for meaningful results in any simulation-based study. nih.gov

Quantum Chemical Computations

Quantum chemical computations, based on the principles of quantum mechanics, offer a highly accurate way to predict molecular properties and study chemical reactions.

Quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data, such as NMR chemical shifts (δ) and spin-spin coupling constants. mdpi.comresearchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. The chemical shift is then determined by comparing the calculated shielding of the target molecule to that of a reference compound (e.g., tetramethylsilane). mdpi.com

For a flexible molecule like (1r,3s)-3-Aminocyclopentanol, accurate prediction requires a multi-step approach:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the structure of each conformer using a high-level quantum mechanical method.

Shielding Calculation: Calculating the NMR shielding tensors for each optimized conformer.

Boltzmann Averaging: Calculating a weighted average of the shielding constants based on the relative population of each conformer at a given temperature.

This approach provides theoretical NMR data that can be directly compared with experimental spectra to confirm the structure and stereochemistry of the synthesized compound. nih.govtrygvehelgaker.no

Table 2: Common Quantum Chemical Methods for NMR Prediction

| Method | Description | Level of Accuracy |

| Density Functional Theory (DFT) | A method that models electron correlation at a lower computational cost than traditional ab initio methods. Functionals like B3LYP are common. | Good to excellent for many molecular systems. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | High, but computationally more demanding than DFT. |

| Coupled Cluster (CC) | A highly accurate (often considered 'gold standard') family of ab initio methods. CCSD(T) is a popular variant. | Very high, but typically limited to smaller molecules due to high computational cost. tifrh.res.in |

The synthesis of (1r,3s)-3-Aminocyclopentanol and its precursors often involves complex chemical reactions, such as the Diels-Alder cycloaddition. nih.govnih.gov Quantum chemical computations are invaluable for elucidating the mechanisms of these reactions. By calculating the potential energy surface, chemists can identify the structures of transition states and intermediates along the reaction pathway.

This analysis provides critical information on:

Reaction Barriers (Activation Energy): The energy required to overcome the transition state, which determines the reaction rate.

Thermodynamics: The relative energies of reactants, products, and intermediates, indicating the feasibility of the reaction.

Stereoselectivity: Why a particular stereoisomer (e.g., endo vs. exo in a Diels-Alder reaction) is formed preferentially. Computational studies can reveal the subtle non-covalent interactions in the transition state that favor one outcome over another. rsc.org

For instance, theoretical studies on Diels-Alder reactions can model the approach of the diene (e.g., cyclopentadiene) and the dienophile to explain the observed product ratios and guide the selection of catalysts or reaction conditions to improve yield and selectivity. rsc.orgnih.gov

Structure-Activity/Property Relationship (SAR/SPR) Modeling